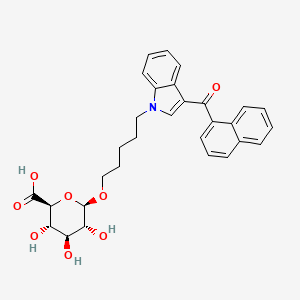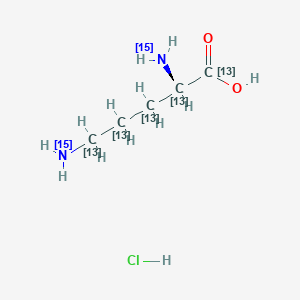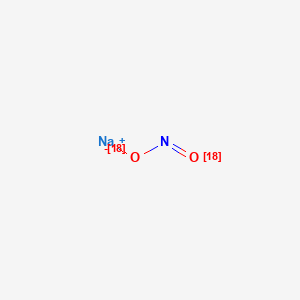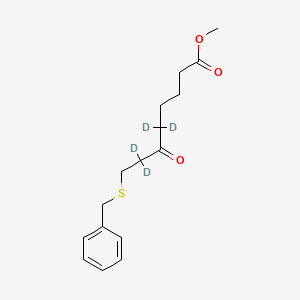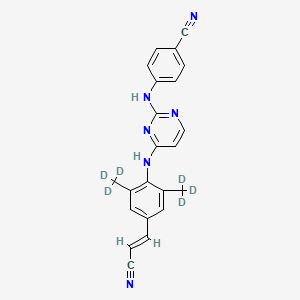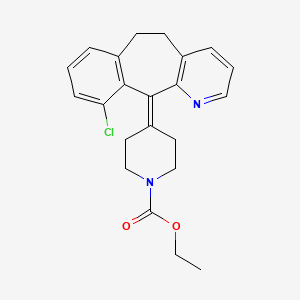
8-Dechloro-10-chloro Loratadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Dechloro-10-chloro Loratadine is a metabolite of Loratadine . Loratadine is an antihistamine that reduces the effects of natural chemical histamine in the body . It is used to treat sneezing, runny nose, watery eyes, hives, skin rash, hay fever, itching, and other cold or allergy symptoms .
Synthesis Analysis
Loratadine is a second-generation antihistamine because it has fewer central nervous system and anticholinergic side effects . The synthesis of Loratadine involves several stages, including the conversion of 8-chloro 10,11-dihydro-4-aza-5H-dibenzo (a, d) cycloheptane-5-one (L-07) to 11-(N-Methyl-4-piperidinyl)-11-hydroxy-8-chloro-6,11-dihydro-5H-benzo (5, 6) cyclohepta (1, 2-b) pyridene (L-08) mediated by Grignard Reaction .Molecular Structure Analysis
The molecular formula of 8-Dechloro-10-chloro Loratadine is C22H23ClN2O2 . The molecular weight is 382.9 g/mol . The InChI is InChI=1S/C5H3ClO2S.Na/c6-4-2-1-3 (9-4)5 (7)8;/h1-2H, (H,7,8);/q;+1/p-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Dechloro-10-chloro Loratadine include a molecular weight of 310.8 g/mol, XLogP3 of 3.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 0, Exact Mass of 310.1236763 g/mol, Monoisotopic Mass of 310.1236763 g/mol, Topological Polar Surface Area of 24.9 Ų, Heavy Atom Count of 22, Formal Charge of 0, and Complexity of 425 .科学的研究の応用
Enhanced Solubility and Dissolution Rate
8-Dechloro-10-chloro Loratadine: has been studied for its improved solubility and dissolution rate, which are critical for oral drug delivery. The formation of multi-component crystalline phases with oxalic acid has shown to significantly enhance these properties . This can lead to better bioavailability and efficacy of the drug when administered orally.
Pharmaceutical Cocrystals
The creation of cocrystals with other compounds like oxalic acid is a promising area of application. These cocrystals can offer improved physicochemical properties, such as stability and mechanical properties, which are beneficial for the development of solid dosage forms .
Reactivity and Degradation Studies
Understanding the reactivity and degradation properties of 8-Dechloro-10-chloro Loratadine is essential for predicting its shelf life and stability. Studies using density functional theory (DFT) and molecular dynamics (MD) simulations have provided insights into the molecule’s stability and degradation pathways .
Treatment of Allergic Symptoms
As an antihistamine, 8-Dechloro-10-chloro Loratadine is primarily used to alleviate symptoms of allergies. Its potential to be formulated into more effective antihistaminic medications is an important application in pharmaceutical research .
Neurological Disorder Management
There is potential for 8-Dechloro-10-chloro Loratadine to be used in the management of complex neurological disorders. Research into its effects on neurological pathways could open new treatment avenues .
Anti-Allergic Drug Synthesis
The synthesis of loratadine derivatives, including 8-Dechloro-10-chloro Loratadine , has been explored for the development of new anti-allergic drugs. These derivatives could offer better efficacy or reduced side effects compared to existing medications .
作用機序
Target of Action
8-Dechloro-10-chloro Loratadine is an impurity of Loratadine , which is a second-generation antihistamine . The primary target of Loratadine is the H1 histamine receptor . These receptors play a crucial role in allergic reactions, and blocking them can help manage symptoms of allergic rhinitis and other allergic conditions .
Mode of Action
Loratadine, and by extension 8-Dechloro-10-chloro Loratadine, exerts its effect by targeting H1 histamine receptors . By binding to these receptors, it prevents histamine from attaching and causing allergic symptoms. This results in a reduction of symptoms such as sneezing, itching, watery eyes, and runny nose associated with allergic reactions .
Biochemical Pathways
Loratadine is known to inhibit the binding of histamine to H1 receptors, thereby preventing the typical allergic response .
Pharmacokinetics
Loratadine is extensively metabolized in the body to produce active metabolites . The body’s exposure to these active metabolites is much higher than to the prodrug with Loratadine . These metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Result of Action
Loratadine acts as a selective antagonist of the H1 histamine receptor, reducing the symptoms of allergic reactions .
Safety and Hazards
Users should avoid contact with skin, eyes, or clothing, ensure adequate ventilation, and not eat, drink, or smoke when using this product . In case of insufficient ventilation, wear suitable respiratory equipment . Take off contaminated clothing and wash before reuse . Remove contaminated clothing and shoes . Avoid breathing vapors or mists .
将来の方向性
Loratadine is widely used for the prevention of allergic diseases such as rhinitis, chronic urticaria, and asthma . It is a long-acting antihistamine drug with limited selectivity for peripheral H1 receptors . Future research may focus on further understanding its mechanism of action and potential applications in treating other conditions.
特性
IUPAC Name |
ethyl 4-(15-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-16(11-14-25)20-19-15(5-3-7-18(19)23)8-9-17-6-4-12-24-21(17)20/h3-7,12H,2,8-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASLTRDXLVUPHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Dechloro-10-chloro Loratadine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



